6-(4-Fluorophenyl)-2-formylphenol
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Overview
Description
6-(4-Fluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorophenyl group and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-formylphenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability by recycling catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products Formed
Oxidation: 6-(4-Fluorophenyl)-2-carboxyphenol.
Reduction: 6-(4-Fluorophenyl)-2-hydroxymethylphenol.
Substitution: Various alkylated or acylated derivatives of the phenol.
Scientific Research Applications
6-(4-Fluorophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The fluorophenyl group enhances its binding affinity to these targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-2-hydroxybenzaldehyde: Similar structure but lacks the phenolic hydroxyl group.
4-Fluorophenyl-2-formylphenol: Similar but with different substitution patterns on the phenol ring.
Uniqueness
6-(4-Fluorophenyl)-2-formylphenol is unique due to the specific positioning of the fluorophenyl and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where precise molecular interactions are crucial.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUNCRPXHMORAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451304 |
Source
|
Record name | 3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343603-87-2 |
Source
|
Record name | 3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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